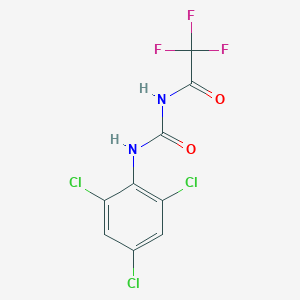![molecular formula C19H18N6O B284431 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284431.png)
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various therapeutic applications.
作用機序
The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is thought to be responsible for the compound's anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been studied extensively. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anticonvulsant activity by modulating the activity of neurotransmitters in the brain. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in various diseases. However, the compound also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to study its potential use in cancer therapy in more detail. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to design experiments to study its effects in vivo. Finally, more research is needed to optimize the synthesis method of the compound to improve its solubility and yield.
合成法
The synthesis of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 6-aminopyridine-3-carboxylic acid with 2-methylphenyl isocyanate in the presence of triethylamine. The resulting product is then reacted with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in various therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer therapy. It has also been shown to have anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H18N6O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-12-6-3-4-8-15(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)14-7-5-9-20-10-14/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23) |
InChIキー |
PJYGKNMVEVDEFR-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)


